1-Benzhydryl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea
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Description
1-Benzhydryl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea is a useful research compound. Its molecular formula is C24H25N3O3S and its molecular weight is 435.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biochemical Applications:
This compound has been used in the synthesis of various derivatives with significant biological activities. For instance, benzhydryl 2 beta-[(1,2,3-triazol-1-yl)methyl]-2 alpha-methylpenam- 3 alpha-carboxylate 1,1-dioxide was prepared using a similar compound, which showed potent inhibitory properties against bacterial beta-lactamases (Micetich et al., 1987).
A versatile method for accessing benzhydryl-phenylureas, including compounds with structures related to 1-Benzhydryl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea, was developed. This method is significant for producing various urea derivatives under specific conditions (Muccioli et al., 2003).
Antimicrobial and Anticancer Research:
- Certain derivatives, like novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea, were synthesized and evaluated for antimicrobial activity and cytotoxicity. These compounds exhibited promising antimicrobial activity against various bacterial strains and moderate to good fungal pathogen inhibition (Shankar et al., 2017).
Chemical Properties and Synthesis Techniques:
- The polymorphs of a structurally related compound, (R)-1-[2,3-dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4- benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022), were studied, highlighting the importance of understanding different crystalline forms for pharmacological applications (Yano et al., 1996).
Inhibitors in Medicinal Chemistry:
- Pyridylthiazole-based ureas, similar to the compound , have been identified as potent ROCK inhibitors. This research is significant in understanding the binding and inhibition mechanisms of these compounds (Pireddu et al., 2012).
Properties
IUPAC Name |
1-benzhydryl-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-18-13-14-21(27-15-8-16-31(27,29)30)17-22(18)25-24(28)26-23(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-14,17,23H,8,15-16H2,1H3,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUXLLYMLVUYHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.